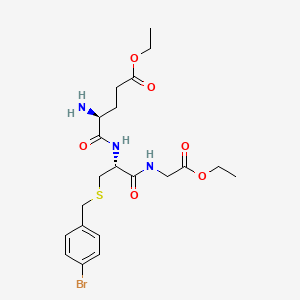
Carbuterol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbuterol-d9 is a deuterated version of the β2-adrenergic receptor agonist carbuterol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of neurology, respiratory drugs, and enzyme activators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbuterol-d9 involves the incorporation of deuterium atoms into the carbuterol molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the carbuterol molecule.
Deuteration: The hydrogen atoms in the carbuterol molecule are replaced with deuterium atoms through a process called deuteration. This can be achieved using deuterated reagents or solvents.
Formation of Hemisulfate Salt: The deuterated carbuterol is then reacted with sulfuric acid to form the hemisulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbuterol are synthesized and deuterated.
Purification: The deuterated carbuterol is purified using techniques such as crystallization or chromatography.
Salt Formation: The purified deuterated carbuterol is reacted with sulfuric acid to form the hemisulfate salt, which is then isolated and dried.
Chemical Reactions Analysis
Types of Reactions
Carbuterol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbuterol oxides, while reduction may produce carbuterol alcohols .
Scientific Research Applications
Carbuterol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for accurate data analysis.
Biology: Employed in studies related to enzyme activation and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, pain, inflammation, and neurological disorders.
Mechanism of Action
Carbuterol-d9 exerts its effects by acting as a β2-adrenergic receptor agonist. The mechanism involves:
Binding to Receptors: The compound binds to β2-adrenergic receptors on the surface of target cells.
Activation of Pathways: This binding activates intracellular signaling pathways, leading to various physiological responses.
Molecular Targets: The primary molecular targets include β2-adrenergic receptors, which are involved in processes such as bronchodilation and vasodilation.
Comparison with Similar Compounds
Carbuterol-d9 can be compared with other similar compounds, such as:
Carbuterol: The non-deuterated version of the compound.
Salbutamol: Another β2-adrenergic receptor agonist used in respiratory treatments.
Terbutaline: A β2-adrenergic receptor agonist with similar therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .
Properties
IUPAC Name |
[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXXQOFIRIICG-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)


![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)


